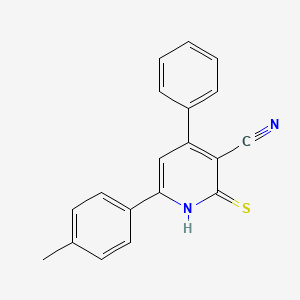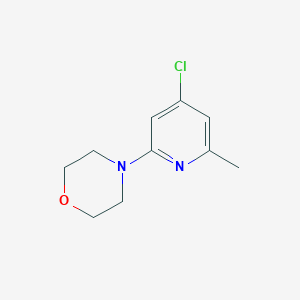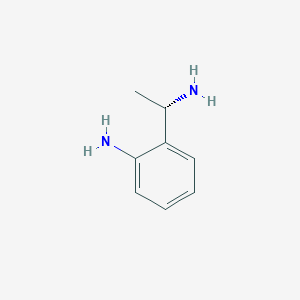
(S)-2-(1-aminoethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-aminoethyl)aniline is a chiral compound with the molecular formula C8H12N2 It is an enantiomer of 2-(1-aminoethyl)aniline, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)aniline typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-(1-nitroethyl)aniline using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the nitro compound and hydrogen gas into a reactor containing the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-aminoethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-2-(1-aminoethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-aminoethyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(1-aminoethyl)aniline
- (S)-3-(1-aminoethyl)aniline
- (S)-4-(1-aminoethyl)aniline
Uniqueness
(S)-2-(1-aminoethyl)aniline is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-[(1S)-1-aminoethyl]aniline |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3/t6-/m0/s1 |
Clave InChI |
QLQQOKKKXYRMRG-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1N)N |
SMILES canónico |
CC(C1=CC=CC=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)

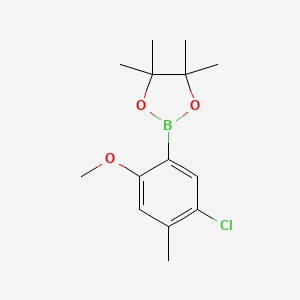

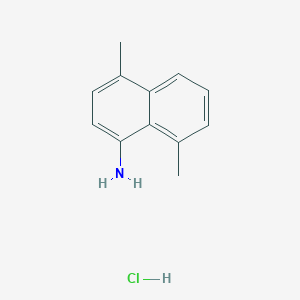
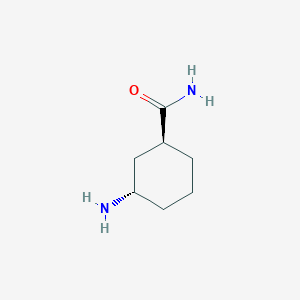
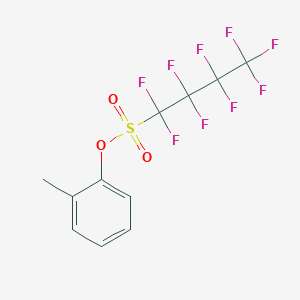
![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)

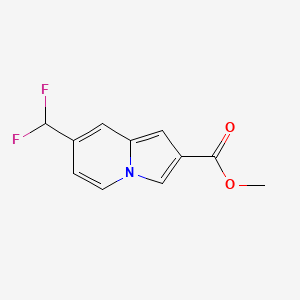
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
